4-Aminomethyl-1-N-butylpiperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-butylpiperidin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-2-3-6-12-7-4-10(9-11)5-8-12/h10H,2-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSSVNBOMMHRRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439903 | |

| Record name | 4-Aminomethyl-1-N-butylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65017-57-4 | |

| Record name | 4-Aminomethyl-1-N-butylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 65017-57-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Aminomethyl-1-N-butylpiperidine

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-Aminomethyl-1-N-butylpiperidine, a valuable bifunctional building block in medicinal chemistry. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the chemical principles, experimental protocols, and strategic considerations involved in its synthesis. We will primarily focus on the most efficient and scalable synthetic route, which involves the N-alkylation of a piperidine precursor followed by nitrile reduction. An alternative, protection-based strategy is also discussed and compared. Each section is grounded in established chemical literature, providing detailed, step-by-step protocols and explaining the causality behind critical experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Versatile Piperidine Scaffold

Chemical Structure and Properties

This compound is a substituted piperidine derivative featuring a primary aminomethyl group at the C4 position and an N-butyl substituent on the ring nitrogen. This unique arrangement of a primary and a tertiary amine within a constrained cyclic scaffold makes it a highly sought-after intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2] The presence of two distinct basic centers allows for selective functionalization and the introduction of diverse pharmacophores.

Significance in Medicinal Chemistry

The piperidine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents.[3] The specific substitution pattern of this compound makes it a key component for developing ligands for G-protein coupled receptors (GPCRs), such as dopamine and sigma receptors, which are implicated in a variety of neurological and psychiatric disorders.[1][4] Its structural motifs are designed to orient substituents in three-dimensional space to effectively interact with receptor binding pockets.

Overview of Synthetic Strategies

The synthesis of this compound presents a classic chemoselectivity challenge due to the presence of two nucleophilic nitrogen atoms. A successful synthesis must selectively introduce the butyl group onto the piperidine ring nitrogen without affecting the primary amine of the side chain. The most logical strategies involve either:

-

Sequential N-Alkylation and Reduction: Starting with a precursor where the future aminomethyl group is masked as a nitrile. The piperidine nitrogen is first alkylated, followed by the reduction of the nitrile to the primary amine.

-

Protection-Alkylation-Deprotection: Starting with a precursor containing the aminomethyl group, the more reactive primary amine is protected, followed by alkylation of the ring nitrogen and subsequent deprotection.

This guide will demonstrate that the first strategy is generally more efficient and atom-economical.

Primary Synthetic Pathway: N-Alkylation followed by Nitrile Reduction

This pathway represents the most direct and industrially scalable approach. It begins with the readily available 4-cyanopiperidine, proceeds through an N-alkylated intermediate, and concludes with the reduction of the nitrile group.

Rationale for Pathway Selection

This route is superior because it addresses the challenge of selectivity from the outset. By starting with 4-cyanopiperidine, only one reactive secondary amine is present for the crucial N-alkylation step, eliminating the need for protection/deprotection steps that add to the cost and complexity while reducing overall yield.[5] The nitrile group is robust and non-nucleophilic, serving as an ideal latent form of the aminomethyl group until the final reduction step.

Step-by-Step Synthesis

The first step is a standard nucleophilic substitution reaction where the secondary amine of 4-cyanopiperidine acts as a nucleophile, displacing the bromide from 1-bromobutane. An inorganic base is used to neutralize the HBr generated in situ, driving the reaction to completion.

Detailed Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-cyanopiperidine (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous acetonitrile (ACN) to make a 0.5 M solution.

-

Stir the suspension vigorously. Add 1-bromobutane (1.2 eq.) dropwise to the mixture.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by vacuum distillation or column chromatography on silica gel to obtain pure 1-butyl-4-cyanopiperidine.

| Parameter | Value/Reagent | Rationale / Causality |

| Solvent | Acetonitrile (ACN) | A polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction. Its boiling point is suitable for reflux conditions. |

| Base | Potassium Carbonate (K₂CO₃) | A cost-effective and moderately strong base sufficient to act as an acid scavenger without causing significant side reactions.[6] |

| Temperature | Reflux (~82°C) | Provides the necessary activation energy to ensure a reasonable reaction rate for the alkylation of the secondary amine. |

| Stoichiometry | Slight excess of alkyl halide | A slight excess of 1-bromobutane (1.1-1.2 eq.) helps drive the reaction towards completion. |

Table 1: Summary of reagents and conditions for the synthesis of 1-Butyl-4-cyanopiperidine.

The conversion of the cyano group to an aminomethyl group is a critical reduction step. Two highly effective methods are commonly employed: reduction with lithium aluminum hydride (LAH) and catalytic hydrogenation. The choice between them often depends on available equipment, scale, and safety considerations.

Method 1: Lithium Aluminum Hydride (LAH) Reduction

LAH is a potent, non-selective reducing agent capable of reducing a wide range of functional groups, including nitriles, to their corresponding amines.[7][8] The mechanism involves the nucleophilic addition of hydride ions (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbon of the nitrile, followed by workup with water.

Causality: The high reactivity of LAH stems from the polar Al-H bond, which delivers a highly nucleophilic hydride. It is particularly effective for nitriles, ensuring a complete reduction to the primary amine without stopping at the intermediate imine stage.[9]

Detailed Experimental Protocol:

-

WARNING: Lithium aluminum hydride reacts violently with water and is pyrophoric. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[10]

-

In a dry, three-necked flask under an inert atmosphere, suspend LAH (1.5 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve 1-butyl-4-cyanopiperidine (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension via an addition funnel, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction back to 0°C. Cautiously quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams. This is the Fieser workup method.

-

Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure to yield the crude product, which can be purified by distillation.

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation is a greener and often safer alternative to LAH reduction. It involves the use of a metal catalyst, typically Palladium on Carbon (Pd/C) or Raney Nickel, under a pressurized atmosphere of hydrogen gas.[11]

Causality: The catalyst surface adsorbs both the hydrogen gas and the nitrile. Hydrogen atoms are added across the carbon-nitrogen triple bond in a stepwise fashion, leading to the primary amine.[12][13] The presence of an acidic additive can sometimes improve selectivity and prevent the formation of secondary amine byproducts.[11]

Detailed Experimental Protocol:

-

Place 1-butyl-4-cyanopiperidine (1.0 eq.) and a suitable solvent like methanol or ethanol in a hydrogenation vessel.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the substrate).

-

Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to 50-100 psi.

-

Stir the mixture vigorously at room temperature for 12-24 hours or until hydrogen uptake ceases.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

| Feature | Lithium Aluminum Hydride (LAH) | Catalytic Hydrogenation |

| Reactivity | Very high; reduces most polar π-bonds. | High; selective for reducible groups. |

| Safety | Pyrophoric, reacts violently with water. Requires inert atmosphere and careful quenching.[8] | Flammable hydrogen gas under pressure. Catalyst can be pyrophoric. Generally safer. |

| Workup | Aqueous workup required to quench excess reagent and hydrolyze intermediates. | Simple filtration to remove catalyst. |

| Scalability | Challenging on a large scale due to safety and exothermic quenching. | Highly scalable and common in industrial processes. |

| Yield | Typically very high (>90%). | Generally high, but can be sensitive to catalyst activity and purity. |

Table 2: Comparison of reduction methods for the nitrile moiety.

Alternative Synthetic Pathway: A Protection-Based Strategy

An alternative, albeit more circuitous, route involves starting with 4-(aminomethyl)piperidine. This approach necessitates a protection strategy to differentiate the two amine functionalities.

Conceptual Overview

The primary amine of the aminomethyl group is generally more nucleophilic than the secondary amine of the piperidine ring. Direct alkylation would likely occur at the primary amine. Therefore, this amine must be temporarily "masked" with a protecting group, such as a tert-butoxycarbonyl (Boc) group.[14]

Comparison with the Primary Pathway

While chemically sound, this three-step sequence (protection, alkylation, deprotection) is less efficient than the primary two-step pathway. Each additional step introduces the potential for material loss, requires more reagents and solvents, and generates more waste, ultimately lowering the overall yield and increasing the cost. Therefore, the N-alkylation of 4-cyanopiperidine followed by reduction remains the preferred method for its elegance and efficiency.

Characterization and Quality Control

Confirmation of the final product's identity and purity is essential. Standard analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework, showing characteristic signals for the butyl group, the piperidine ring protons, and the aminomethyl group.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (184.32 g/mol ).[15]

-

Infrared (IR) Spectroscopy: Will show characteristic N-H stretching vibrations for the primary amine and C-H stretches for the aliphatic components.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process commencing with the N-alkylation of 4-cyanopiperidine, followed by the reduction of the nitrile group. This pathway offers excellent control over chemoselectivity and is highly scalable. Both lithium aluminum hydride reduction and catalytic hydrogenation are viable methods for the final step, with the latter being preferable for larger-scale synthesis due to enhanced safety and a simpler workup. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully synthesize this important chemical building block for applications in drug discovery and development.

References

- Google Patents. CN114773256A - Synthetic method of 4-cyanopiperidine.

-

PrepChem.com. Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. [Link]

- Google Patents. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.

-

University of Bath. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. [Link]

-

PubChem. 4-(Aminomethyl)piperidine | C6H14N2 | CID 23527. [Link]

-

Royal Society of Chemistry. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

Wikipedia. Lithium aluminium hydride. [Link]

-

YouTube. Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. [Link]

-

NIH PubMed Central. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. [Link]

-

ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]

-

ResearchGate. Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase. Part I. Hydrogenation of benzonitrile over palladium. [Link]

-

PubMed. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. [Link]

-

PubMed. Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. [Link]

-

Chem-Impex. 1-Boc-4-(aminomethyl)piperidine. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. ch.ic.ac.uk [ch.ic.ac.uk]

- 11. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 12. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. 4-(Aminomethyl)piperidine | C6H14N2 | CID 23527 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Aminomethyl-1-N-butylpiperidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Aminomethyl-1-N-butylpiperidine, a substituted piperidine derivative of interest in medicinal chemistry and organic synthesis. While specific data for this molecule is limited in publicly available literature, this guide synthesizes information from closely related analogs, primarily 4-(Aminomethyl)piperidine and its N-Boc protected derivatives, to offer valuable insights into its chemical properties, a logical synthetic pathway, potential applications, and safety considerations.

Core Molecular Identity: CAS Number and Structure

CAS Number: 65017-57-4[1]

This compound is a disubstituted piperidine featuring a primary aminomethyl group at the 4-position and a butyl group attached to the piperidine nitrogen. This structure provides two key points for chemical modification: the primary amine and the tertiary amine of the piperidine ring, making it a versatile building block.

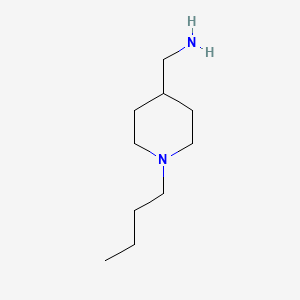

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value for 4-(Aminomethyl)piperidine (Analog) | Predicted Value for this compound |

| Molecular Formula | C₆H₁₄N₂ | C₁₀H₂₂N₂ |

| Molecular Weight | 114.19 g/mol [2] | 170.30 g/mol |

| Boiling Point | 200 °C[3] | Higher than 200 °C |

| Melting Point | 25 °C[3] | Likely a liquid at room temperature |

| Flash Point | 78 °C (closed cup)[3] | Expected to be in a similar range |

| Solubility | Soluble in water and common organic solvents | Expected to have good solubility in organic solvents, with reduced water solubility compared to the analog. |

Synthesis and Reaction Mechanisms

A plausible and efficient synthesis of this compound involves the N-alkylation of a suitable 4-(aminomethyl)piperidine precursor. A common strategy in medicinal chemistry is to use a protecting group for the primary amine to prevent side reactions.

Proposed Synthetic Workflow

A logical synthetic route would start from the commercially available 1-Boc-4-(aminomethyl)piperidine. The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting the primary amine due to its stability under the conditions required for N-alkylation and its straightforward removal under acidic conditions.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: N-Alkylation of 1-Boc-4-(aminomethyl)piperidine

-

To a solution of 1-Boc-4-(aminomethyl)piperidine (1 equivalent) in a suitable solvent such as acetonitrile, add a base, for instance, potassium carbonate (2-3 equivalents).

-

To this suspension, add 1-bromobutane (1.1-1.5 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude intermediate, 1-Boc-4-(aminomethyl)-1-N-butylpiperidine. This intermediate can be purified by column chromatography if necessary.

Causality behind Experimental Choices: The use of a carbonate base is sufficient to deprotonate the piperidine nitrogen for alkylation without affecting the Boc-protected amine. Acetonitrile is a common polar aprotic solvent for such reactions.

Step 2: Deprotection of the Boc Group

-

Dissolve the crude or purified intermediate from Step 1 in a suitable solvent like dichloromethane or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane, at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The resulting product will be the salt of this compound. To obtain the free base, dissolve the residue in water and basify with a suitable base (e.g., NaOH or NaHCO₃) to a pH greater than 10.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound.

Self-Validating System: The progress of each step can be rigorously monitored by standard analytical techniques (TLC, LC-MS, NMR) to ensure the complete conversion of starting materials and to characterize the intermediate and final products.

Applications in Research and Drug Development

While specific applications for this compound are not widely documented, the 4-(aminomethyl)piperidine scaffold is a valuable building block in medicinal chemistry. Its derivatives are explored for a range of biological activities.

-

Scaffold for Biologically Active Molecules: The parent compound and its derivatives are used in the synthesis of compounds targeting various receptors and enzymes. For instance, 1-Boc-4-(aminomethyl)piperidine is a precursor in the preparation of kinesin spindle protein inhibitors with potential anticancer activity, as well as inhibitors of aspartic acid protease.[4][5]

-

Neurological Disorders: Derivatives of 4-(aminomethyl)piperidine are investigated for their potential effects on neurotransmitter systems, which could lead to treatments for conditions like depression and anxiety.[4]

-

Agonists and Antagonists: This structural motif is incorporated into the design of agonists and antagonists for various protein targets, including G-protein coupled receptors.

The introduction of the N-butyl group in this compound can modulate the lipophilicity, metabolic stability, and pharmacological profile of the resulting molecules, making it a valuable tool for structure-activity relationship (SAR) studies.

Spectral Data Analysis

No experimental spectral data for this compound has been found in the searched literature. However, the expected spectral characteristics can be predicted based on the known data for 4-(Aminomethyl)piperidine.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-(Aminomethyl)piperidine in CDCl₃ shows characteristic signals for the piperidine ring protons and the aminomethyl group. For the N-butyl derivative, additional signals corresponding to the butyl group would be expected: a triplet for the terminal methyl group, and multiplets for the three methylene groups. The protons on the carbons adjacent to the piperidine nitrogen would show a downfield shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of 4-(Aminomethyl)piperidine displays distinct signals for the different carbon atoms of the piperidine ring and the aminomethyl carbon. The spectrum of the N-butyl derivative would be expected to show four additional signals for the butyl group carbons.

Mass Spectrometry: The mass spectrum of 4-(Aminomethyl)piperidine shows a molecular ion peak corresponding to its molecular weight.[2] For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak at m/z = 170, with characteristic fragmentation patterns involving the loss of the butyl group or parts of the piperidine ring.

Infrared (IR) Spectroscopy: The IR spectrum of 4-(Aminomethyl)piperidine exhibits characteristic N-H stretching vibrations for the primary and secondary amines, as well as C-H stretching and bending vibrations.[2] The spectrum of the N-butyl derivative would show a disappearance of the N-H stretch for the secondary amine of the piperidine ring and the appearance of characteristic C-H stretches for the butyl group. The N-H stretches for the primary aminomethyl group would remain.

Safety and Handling

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area or with a suitable respirator, especially if handling as a volatile liquid or if aerosols are generated.

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[7]

-

Keep containers tightly closed.

-

Handle in accordance with good industrial hygiene and safety practices.[8]

First Aid Measures:

-

In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[7]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7]

Conclusion

This compound is a valuable, albeit not extensively characterized, chemical building block. Its structure offers multiple points for diversification, making it a useful tool for medicinal chemists in the design and synthesis of novel therapeutic agents. While direct experimental data is sparse, a logical and efficient synthetic route can be proposed based on established organic chemistry principles and the chemistry of its close analogs. The potential applications and safety profile can also be reasonably inferred from these related compounds. Further research into the specific properties and applications of this compound is warranted.

References

-

Chem-Impex. (n.d.). 1-Boc-4-(aminomethyl)piperidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Aminomethyl)piperidine. Retrieved from [Link]

Sources

- 1. This compound | 65017-57-4 [m.chemicalbook.com]

- 2. 4-(Aminomethyl)piperidine | C6H14N2 | CID 23527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-氨甲基哌啶 96% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Aminomethyl-1-Boc-piperidine, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic Characterization of 4-Aminomethyl-1-N-butylpiperidine: A Technical Guide

Molecular Structure and Spectroscopic Overview

4-Aminomethyl-1-N-butylpiperidine is a bifunctional molecule featuring a tertiary amine within the piperidine ring and a primary amine in the aminomethyl substituent. The presence of the N-butyl group significantly influences the electronic environment and, consequently, the spectroscopic signature of the parent 4-(aminomethyl)piperidine structure. Understanding these spectroscopic characteristics is paramount for confirming its synthesis, assessing its purity, and elucidating its role in further chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections predict the ¹H and ¹³C NMR spectra of this compound based on the known spectra of its structural components.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the piperidine ring, the aminomethyl group, and the N-butyl substituent. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the overall molecular geometry.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale and Comments |

| Piperidine H2, H6 (axial & equatorial) | 2.8 - 3.0 | m | 4H | Protons alpha to the tertiary nitrogen are deshielded. The N-butyl group will cause a downfield shift compared to the parent amine. |

| Aminomethyl (-CH₂-NH₂) | 2.6 - 2.8 | d | 2H | Protons adjacent to the primary amine. |

| N-Butyl (-N-CH₂-) | 2.3 - 2.5 | t | 2H | Methylene group directly attached to the piperidine nitrogen. |

| Piperidine H3, H5 (axial & equatorial) | 1.6 - 1.8 | m | 4H | |

| N-Butyl (-CH₂-CH₂-CH₃) | 1.4 - 1.6 | m | 2H | |

| Piperidine H4 | 1.2 - 1.4 | m | 1H | |

| N-Butyl (-CH₂-CH₃) | 1.2 - 1.4 | m | 2H | |

| Primary Amine (-NH₂) | 1.0 - 2.0 | br s | 2H | Broad signal, chemical shift is concentration and solvent dependent. |

| N-Butyl (-CH₃) | 0.9 - 1.0 | t | 3H | Terminal methyl group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Rationale and Comments |

| Piperidine C2, C6 | 54 - 56 | Carbons alpha to the tertiary nitrogen. |

| N-Butyl (-N-CH₂) | 58 - 60 | Methylene carbon attached to the piperidine nitrogen. |

| Aminomethyl (-CH₂) | 46 - 48 | |

| Piperidine C4 | 38 - 40 | |

| Piperidine C3, C5 | 30 - 32 | |

| N-Butyl (-CH₂-CH₂-CH₃) | 28 - 30 | |

| N-Butyl (-CH₂-CH₃) | 20 - 22 | |

| N-Butyl (-CH₃) | 13 - 15 |

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for structural verification.

Protocol: NMR Spectroscopy of this compound

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the probe for the specific solvent.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

-

Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; CD₃OD: δH = 3.31 ppm, δC = 49.00 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H and C-H stretching and bending vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H stretch (primary amine) |

| 2920 - 2980 | Strong | C-H stretch (aliphatic) |

| 2850 - 2870 | Strong | C-H stretch (aliphatic) |

| 1590 - 1650 | Medium | N-H bend (primary amine) |

| 1450 - 1470 | Medium | C-H bend (methylene) |

| 1050 - 1250 | Medium | C-N stretch |

Experimental Protocol for IR Data Acquisition

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation:

-

Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Collect the spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Acquire a background spectrum of the clean ATR crystal prior to sample analysis.

-

-

Data Processing:

-

Perform a background subtraction.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

Electron Ionization (EI) is a common technique that will likely lead to the fragmentation of this compound. The molecular ion peak is expected at m/z 170.

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum

| m/z | Proposed Fragment | Comments |

| 170 | [M]⁺ | Molecular Ion |

| 155 | [M - CH₃]⁺ | Loss of a methyl radical from the butyl group. |

| 141 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |

| 127 | [M - C₃H₇]⁺ | Loss of a propyl radical. |

| 98 | [Piperidine-CH₂]⁺ | Alpha-cleavage with loss of the butyl group. |

| 84 | [Piperidine]⁺ | |

| 57 | [C₄H₉]⁺ | Butyl cation. |

| 30 | [CH₂NH₂]⁺ | Common fragment for primary amines. |

Experimental Protocol for MS Data Acquisition

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Dilute the sample in a volatile solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.

-

-

GC Separation:

-

Inject 1 µL of the sample into a GC equipped with a non-polar capillary column (e.g., DB-5ms).

-

Use a temperature program that starts at a low temperature (e.g., 50 °C) and ramps up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

-

MS Detection:

-

Use a mass spectrometer with an Electron Ionization (EI) source.

-

Set the ionization energy to 70 eV.

-

Scan a mass range of m/z 30-300.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to confirm the structure.

-

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Proposed Mass Spectrometry Fragmentation Pathway

Caption: Key fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a detailed, predictive overview of the spectroscopic characteristics of this compound. By leveraging data from structurally related compounds and applying fundamental principles of NMR, IR, and MS, we have established a comprehensive analytical profile for this molecule. The provided protocols offer a robust framework for the experimental acquisition of this data, which is essential for the unambiguous confirmation of its structure and purity in research and development settings.

References

A comprehensive list of references will be provided upon the availability of experimental data for the target compound. The predictive data and interpretations herein are based on established principles of organic spectroscopy and data from publicly available spectral databases for analogous compounds.

Solubility and stability of 4-Aminomethyl-1-N-butylpiperidine

An In-Depth Technical Guide to the Solubility and Stability of 4-Aminomethyl-1-N-butylpiperidine

Abstract

This compound is a substituted piperidine derivative with potential applications in pharmaceutical and chemical synthesis. A comprehensive understanding of its solubility and stability is paramount for its effective use in research and development, particularly in drug formulation and process chemistry. This guide provides an in-depth analysis of the physicochemical properties of this compound, with a focus on its solubility in various solvent systems and its stability under different environmental conditions. Drawing upon data from related piperidine structures and established principles of organic chemistry, this document offers both predicted characteristics and detailed, field-proven experimental protocols for empirical determination. This guide is intended for researchers, scientists, and drug development professionals to facilitate the handling, formulation, and application of this compound.

Introduction and Physicochemical Profile

This compound, with the molecular formula C10H22N2, is a bifunctional molecule featuring a primary amine and a tertiary amine incorporated into a piperidine ring.[1] The presence of these functional groups, combined with the N-butyl substituent, dictates its chemical behavior, including its solubility and stability.

The piperidine scaffold is a prevalent motif in many pharmaceuticals due to its favorable pharmacokinetic properties and its ability to serve as a versatile synthetic building block.[2] The aminomethyl group provides a site for further functionalization or for interaction with biological targets, while the N-butyl group increases the molecule's lipophilicity.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Piperidine (for comparison) | 4-Aminomethyl-1-Boc-piperidine (for comparison) |

| Molecular Formula | C10H22N2[1] | C5H11N[3] | C11H22N2O2[4] |

| Molecular Weight | 170.30 g/mol [1] | 85.15 g/mol [3] | 214.30 g/mol |

| Boiling Point | 225 °C[5] | 106 °C[3] | 237-238 °C[6] |

| Density | 0.883 g/cm³[5] | 0.862 g/mL[3] | 1.013 g/mL at 25 °C[6] |

| Water Solubility | Slightly soluble[5] | Miscible[7] | Inferred to be low due to Boc group |

| Storage Temp. | 2-8°C[5] | Room Temperature | Room Temperature |

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation. The structure of this compound, with its polar amine groups and a nonpolar butyl chain, suggests a nuanced solubility profile.

Predicted Solubility

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various solvents. The primary and tertiary amine groups are capable of hydrogen bonding, which should facilitate solubility in protic solvents. The overall molecule has a degree of polarity but also significant nonpolar character from the butyl group and the piperidine ring's carbon backbone.

-

Aqueous Solubility: The compound is described as "slightly soluble in water."[5] This is a consequence of the hydrophobic N-butyl group and the carbon skeleton counteracting the hydrophilicity of the two amine groups. The solubility in aqueous media is expected to be highly pH-dependent. In acidic solutions, protonation of the amine groups to form ammonium salts will significantly increase aqueous solubility.

-

Organic Solubility:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to hydrogen bonding interactions between the solvent and the amine groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated due to favorable dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is predicted. While the butyl group and piperidine ring contribute to lipophilicity, the polar amine groups will limit miscibility with highly nonpolar solvents. The parent compound, piperidine, has limited solubility in hexane.[7][8]

-

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a standard and reliable technique for determining equilibrium solubility.

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, buffered solutions at various pH values, methanol, ethanol, acetonitrile, DMSO, hexane).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand at the same constant temperature to allow undissolved material to settle.

-

Sampling and Analysis: Carefully withdraw a known volume of the supernatant. Dilute the sample appropriately and analyze the concentration of the dissolved compound using a validated analytical technique such as HPLC-UV or GC-FID.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Degradation Pathways

The stability of a pharmaceutical compound is a critical quality attribute that ensures its safety and efficacy over its shelf life. For this compound, the primary sites of potential degradation are the tertiary amine of the piperidine ring and the primary aminomethyl group.

Predicted Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible:

-

Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide.[9] This is a common metabolic pathway for N-alkylpiperidines and can also occur upon exposure to oxidizing agents or even atmospheric oxygen over extended periods. Further oxidation could potentially lead to ring-opening products.

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate free-radical-mediated degradation reactions.

-

Thermal Degradation: While the boiling point is relatively high (225 °C), prolonged exposure to elevated temperatures could lead to decomposition.[5] The recommended storage temperature of 2-8°C suggests that the compound may not be stable at ambient temperatures for long durations.[5]

-

pH-Dependent Degradation: While the core piperidine ring is generally stable across a range of pH values, extreme pH conditions, especially at elevated temperatures, could potentially catalyze degradation reactions.

Caption: Hypothetical Oxidative Degradation Pathway.

Forced Degradation Studies

To elucidate the degradation pathways and develop a stability-indicating analytical method, forced degradation (stress testing) studies are essential. These studies involve subjecting the compound to harsh conditions to accelerate its decomposition.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80 °C for a specified period (e.g., 24 hours).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80 °C for a specified period.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Heat a solid sample and a solution of the compound at a high temperature (e.g., 105 °C).

-

Photolytic Degradation: Expose a solid sample and a solution to light in a photostability chamber, as per ICH Q1B guidelines.

-

-

Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method, such as reverse-phase HPLC with a C18 column and a photodiode array (PDA) detector.[9] The appearance of new peaks and a decrease in the area of the parent peak indicate degradation.

The development of a stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.[10][11]

Analytical Methodologies

The choice of analytical method is critical for both solubility and stability studies.

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method for purity determination and stability studies of non-volatile compounds. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. A gradient elution is often necessary to separate the parent compound from more or less polar degradation products.[12] A PDA detector can be used to assess peak purity.

-

Gas Chromatography (GC): Given the compound's boiling point of 225 °C, GC is a viable option, particularly for solubility studies in organic solvents.[5] A flame ionization detector (FID) would provide a robust response. However, care must be taken to avoid on-column degradation of this amine-containing compound.[13]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown degradation products formed during stability studies.

Conclusion and Recommendations

This compound is a compound with a solubility profile that can be modulated by pH. It is predicted to be soluble in polar organic solvents and slightly soluble in water. The primary stability concerns are oxidation of the tertiary amine and potential thermal and photolytic degradation. For handling and storage, it is recommended to keep the compound in a cool, dark place, and under an inert atmosphere if possible, especially for long-term storage.[5]

The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively determine the solubility and stability of this compound. The insights gained from these studies will be instrumental in the successful development of formulations and synthetic processes involving this versatile molecule.

References

-

ACS Publications. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]

-

PubChem. 4-(Aminomethyl)piperidine. [Link]

-

ChemBK. 1-Boc-4-aminomethyl-piperidine. [Link]

-

Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

-

Solubility of Things. Piperidine. [Link]

-

ResearchGate. Thermal degradation of piperazine and its structural analogs. [Link]

-

PubChem. tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate. [Link]

-

Wikipedia. Piperidine. [Link]

-

National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

-

University Website. Amine Unknowns. [Link]

-

ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

-

IJSDR. Stability indicating study by using different analytical techniques. [Link]

-

AmbioPharm. What is a stability indicating method?. [Link]

-

LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

PubMed. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

ResearchGate. Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products. [Link]

-

ResearchGate. (PDF) Stability Indicating Analytical Methods (SIAMS). [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. 4-(Aminomethyl)piperidine, N1-BOC protected | CymitQuimica [cymitquimica.com]

- 5. This compound | 65017-57-4 [m.chemicalbook.com]

- 6. 1-Boc-4-(aminomethyl)piperidine | 144222-22-0 [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. ijsdr.org [ijsdr.org]

- 11. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. bre.com [bre.com]

An In-depth Technical Guide to 1-Boc-4-(aminomethyl)piperidine: A Cornerstone Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate, commonly known as 1-Boc-4-(aminomethyl)piperidine (CAS No: 144222-22-0). This bifunctional molecule has emerged as a critical building block in medicinal chemistry, prized for its utility in the synthesis of a wide array of biologically active compounds. This document delves into its commercial availability, provides a detailed, field-proven synthesis protocol, outlines rigorous analytical methodologies for quality control, and explores its diverse applications in the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic campaigns.

A Note on Nomenclature: The initial topic of inquiry was "4-Aminomethyl-1-N-butylpiperidine." However, a thorough review of the chemical literature and commercial supplier catalogs indicates that the widely available and utilized compound is the N-Boc protected analogue, 1-Boc-4-(aminomethyl)piperidine . The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the piperidine nitrogen, allowing for selective functionalization of the primary aminomethyl group. The N-butyl variant is not a standard, commercially available reagent. This guide will, therefore, focus exclusively on the scientifically and commercially relevant N-Boc protected compound.

Commercial Availability and Physicochemical Properties

1-Boc-4-(aminomethyl)piperidine is readily available from numerous chemical suppliers, ensuring a stable supply chain for research and development as well as for larger-scale synthetic operations. The compound is typically offered at purities of 97% or higher.

Table 1: Commercial Supplier Information for 1-Boc-4-(aminomethyl)piperidine

| Supplier | Typical Purity | Form | CAS Number |

| Sigma-Aldrich | ≥97% | Liquid | 144222-22-0 |

| Thermo Scientific Chemicals | 97% | Liquid or Low Melting Solid | 144222-22-0 |

| Chem-Impex | ≥98% | Colorless to light yellow liquid | 144222-22-0 |

| MedChemExpress | >98% | Liquid | 144222-22-0 |

| BLD Pharm | ≥98% | Liquid | 144222-22-0 |

Table 2: Physicochemical Properties of 1-Boc-4-(aminomethyl)piperidine

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.30 g/mol | [1] |

| Appearance | Colorless to yellow liquid or low melting solid | [2] |

| Boiling Point | 237-238 °C (lit.) | [1] |

| Density | 1.013 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.473 (lit.) | [1] |

| Solubility | Soluble in chloroform and methanol | [3] |

Synthesis of 1-Boc-4-(aminomethyl)piperidine

The most efficient and scalable synthesis of 1-Boc-4-(aminomethyl)piperidine involves the catalytic hydrogenation of the corresponding nitrile, 1-Boc-4-cyanopiperidine. This precursor is commercially available and can be prepared from 1-Boc-4-piperidone.[4][5] The reduction of the nitrile to the primary amine is a high-yield transformation that avoids the formation of significant secondary or tertiary amine byproducts when conducted under controlled conditions.[6][7]

Causality Behind Experimental Choices

The choice of Raney® Nickel as the catalyst is predicated on its high activity and selectivity for nitrile reduction under hydrogen pressure.[8] The addition of ammonia to the reaction medium is a critical step; it suppresses the formation of secondary and tertiary amine impurities by shifting the equilibrium away from the condensation of the intermediate imine with the product amine.[7] Methanol is selected as the solvent due to its ability to dissolve the starting material and its compatibility with the hydrogenation conditions.

Synthetic Workflow Diagram

Caption: Synthesis workflow for 1-Boc-4-(aminomethyl)piperidine.

Detailed Experimental Protocol: Catalytic Hydrogenation of 1-Boc-4-cyanopiperidine

Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn, and all procedures should be conducted in a well-ventilated fume hood. Raney® Nickel is pyrophoric when dry and must be handled with extreme care.[9]

-

Reactor Setup: Equip a high-pressure hydrogenation reactor with a mechanical stirrer, pressure gauge, and temperature controller. Ensure the reactor is clean, dry, and has been purged thoroughly with an inert gas (e.g., nitrogen or argon).

-

Charging the Reactor:

-

Under an inert atmosphere, charge the reactor with 1-Boc-4-cyanopiperidine (1.0 eq).

-

Add anhydrous methanol (approx. 10 mL per gram of nitrile).

-

Add a 7 M solution of ammonia in methanol (1.5 eq).

-

Stir the mixture until all solids are dissolved.

-

-

Catalyst Addition:

-

In a separate flask under an inert atmosphere, weigh the desired amount of Raney® Nickel (approx. 10-15% by weight of the nitrile) as a slurry in water.

-

Carefully wash the catalyst slurry with anhydrous methanol three times to remove the water.

-

Transfer the methanol slurry of the catalyst to the reactor.

-

-

Hydrogenation:

-

Seal the reactor securely.

-

Purge the reactor by pressurizing with hydrogen gas to 50 psi and then venting (repeat this cycle three times).

-

Pressurize the reactor to 100-150 psi with hydrogen.

-

Begin vigorous stirring and heat the reactor to 50-60 °C.

-

-

Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen from the pressure gauge. The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with an inert gas.

-

Under an inert atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the catalyst cake to dry. Quench the catalyst immediately with copious amounts of water.

-

Wash the filter cake with additional methanol.

-

-

Purification:

-

Combine the filtrate and washes and concentrate under reduced pressure to remove the solvent.

-

The resulting crude oil can be purified by vacuum distillation to yield 1-Boc-4-(aminomethyl)piperidine as a colorless to light yellow liquid.

-

Analytical Characterization and Quality Control

Ensuring the purity of 1-Boc-4-(aminomethyl)piperidine is paramount for its successful application in multi-step syntheses. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive quality control.[10][11]

Gas Chromatography (GC)

GC is an effective method for assessing the purity of this volatile compound. A flame ionization detector (FID) provides excellent sensitivity for quantitative analysis.

Table 3: Recommended GC Parameters for Purity Analysis

| Parameter | Recommended Setting |

| Instrument | Gas Chromatograph with FID or MS |

| Column | DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film) |

| Injector Temp. | 250 °C |

| Detector Temp. | 300 °C (FID) |

| Carrier Gas | Helium at 1.0 mL/min |

| Oven Program | Initial 100 °C (2 min), ramp at 15 °C/min to 280 °C |

| Sample Prep. | 10 mg/mL in dichloromethane or methanol |

Reference for parameters:[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust alternative, particularly for identifying non-volatile impurities. Reversed-phase chromatography with UV detection is the most common approach.

Table 4: Recommended HPLC Parameters for Purity Analysis

| Parameter | Recommended Setting |

| Instrument | HPLC with UV Detector |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Sample Prep. | 1 mg/mL in Mobile Phase A |

Note: The primary amine will be protonated by the TFA, ensuring good peak shape.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation and can be used for quantitative analysis (qNMR). The spectra should be consistent with the expected structure.

Analytical Workflow Diagram

Caption: Quality control workflow for 1-Boc-4-(aminomethyl)piperidine.

Applications in Drug Discovery

The bifunctional nature of 1-Boc-4-(aminomethyl)piperidine makes it an exceptionally valuable building block. The free primary amine can be readily elaborated through acylation, alkylation, or reductive amination, while the Boc-protected piperidine nitrogen can be deprotected under acidic conditions to allow for further functionalization. This orthogonal reactivity is a key advantage in the synthesis of complex target molecules.

Key therapeutic areas where this building block is employed include:

-

Oncology (Pim-1 Inhibitors): The proviral integration site for Moloney murine leukemia virus (Pim) kinases are key targets in oncology. 1-Boc-4-(aminomethyl)piperidine has been used as a key intermediate in the synthesis of potent and selective Pim-1 kinase inhibitors.[1][12][13] The piperidinemethyl moiety often serves as a crucial linker or scaffold element to orient other functional groups for optimal binding to the kinase active site.

-

Metabolic Diseases (GPR119 Agonists): G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity.[14][15] The piperidine scaffold is a common feature in many GPR119 agonists, and 1-Boc-4-(aminomethyl)piperidine serves as a precursor for introducing this motif into potential drug candidates.[1][16][17]

-

Infectious Diseases (CCR5 Antagonists): The piperidine scaffold is also found in antagonists of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for HIV entry into host cells.[18] While not a direct precursor in all cases, the synthetic strategies for related aminopiperidines highlight the importance of this structural class in developing anti-HIV agents.

-

Central Nervous System (CNS) Disorders: The piperidine ring is a privileged scaffold in CNS drug discovery. The ability to use 1-Boc-4-(aminomethyl)piperidine to introduce this moiety makes it a valuable tool in the synthesis of compounds targeting a variety of neurological disorders.

Conclusion

1-Boc-4-(aminomethyl)piperidine is a commercially accessible, synthetically versatile, and highly valuable building block for drug discovery and development. Its robust synthesis from readily available precursors and its orthogonal protecting group strategy allow for its seamless integration into complex synthetic routes. The analytical protocols detailed herein provide a framework for ensuring the high purity required for pharmaceutical research. As researchers continue to explore new therapeutic targets, the demand for such well-characterized and reliable chemical tools will undoubtedly continue to grow, cementing the role of 1-Boc-4-(aminomethyl)piperidine as a cornerstone of modern medicinal chemistry.

References

-

Wikipedia. (2023). Nitrile reduction. [Link]

-

Török, B., & London, G. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(2), 205-213. [Link]

- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

Kuhne, S. et al. (2023). First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations. ACS Medicinal Chemistry Letters, 14(1), 57-63. [Link]

-

Kubo, O. et al. (2021). Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives. Bioorganic & Medicinal Chemistry, 41, 116208. [Link]

-

The Organic Chemistry Channel. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. [Link]

-

ResearchGate. (2021). Structures of selected GPR119 agonists under clinical development. [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. [Link]

- Google Patents. (2018). CN107805218B - Method for preparing 4-Boc-aminopiperidine.

-

Li, H. et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3543-3546. [Link]

-

Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

-

Caddick, S. et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. Tetrahedron Letters, 44(22), 4261-4263. [Link]

-

Kim, Y. et al. (2016). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 26(15), 3441-3446. [Link]

-

Tsuhako, A. L. et al. (2012). The design, synthesis, and biological evaluation of PIM kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3732-3738. [Link]

-

Bohrium. (2012). The design, synthesis, and biological evaluation of PIM kinase inhibitors. [Link]

-

El-Damasy, A. K. et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46835-46852. [Link]

-

Dublin City University. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. [Link]

-

ACS Publications. (2024). Greener Synthesis of the Polymer of Intrinsic Microporosity PIM-1 for Gas Separation. [Link]

-

NIH National Center for Biotechnology Information. (2020). Optimisation of novel 4, 8-disubstituted dihydropyrimido[5,4-b][10][11]oxazine derivatives as potent GPR 119 agonists. [Link]

-

Synthonix, Inc. (n.d.). 91419-52-2 | 1-Boc-4-cyanopiperidine. [Link]

-

PubMed. (2022). Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors. [Link]

Sources

- 1. 1-Boc-4-(氨基甲基)哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. 1-Boc-4-(aminomethyl)piperidine CAS#: 144222-22-0 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 1-Boc-4-cyanopiperidine synthesis - chemicalbook [chemicalbook.com]

- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 7. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 8. pp.bme.hu [pp.bme.hu]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. The design, synthesis, and biological evaluation of PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The design, synthesis, and biological evaluation of PIM kinase inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 14. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Topic: The Role of 4-Aminomethyl-1-N-butylpiperidine as a Chemical Building Block

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminomethyl-1-N-butylpiperidine is a strategically significant heterocyclic building block, prized for its unique combination of structural and functional features. The molecule incorporates a basic piperidine nitrogen, a reactive primary amine, and a lipophilic N-butyl chain, offering a versatile platform for chemical modification. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and reactivity. We will delve into its critical role in medicinal chemistry, particularly in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates, and touch upon its emerging applications in materials science. This document serves as a technical resource, complete with detailed experimental protocols and mechanistic rationale, to empower scientists in leveraging this valuable scaffold for molecular innovation.

Introduction: The Strategic Value of Substituted Piperidines

The piperidine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in approved pharmaceutical agents. Its conformational flexibility and basic nitrogen atom are key to establishing potent interactions with biological targets and improving aqueous solubility. Within this important class, this compound stands out. Its design offers three distinct points of functionality:

-

The N-Butyl Group: Confers lipophilicity, which can be crucial for modulating membrane permeability and accessing hydrophobic binding pockets within protein targets.

-

The Piperidine Ring: Acts as a robust, non-aromatic scaffold that improves metabolic stability and solubility. Its tertiary amine is a key basic center.

-

The Primary Aminomethyl Group: Provides a highly versatile reactive handle for introducing a wide array of functional groups and building larger molecular architectures through common chemical transformations like amidation and reductive amination.

This guide will dissect the practical applications of this building block, moving beyond mere description to explain the underlying chemical principles and strategic considerations for its use in research and development.

Physicochemical Profile and Drug-like Properties

The utility of a building block is fundamentally tied to its intrinsic properties, which are often imparted to the final molecule. Understanding these characteristics is essential for rational molecular design.

Table 1: Key Physicochemical Properties of this compound and its Precursors

| Property | 4-(Aminomethyl)piperidine[1] | 1-Boc-4-(aminomethyl)piperidine[2] | This compound (Predicted) | Significance in Drug Design |

| Molecular Formula | C₆H₁₄N₂ | C₁₁H₂₂N₂O₂ | C₁₀H₂₂N₂ | Foundational for molecular weight and elemental analysis. |

| Molecular Weight | 114.19 g/mol | 214.30 g/mol [3][4][5] | 170.30 g/mol | Low molecular weight allows for substantial synthetic elaboration while adhering to guidelines like Lipinski's Rule of Five. |

| Boiling Point | ~200 °C | 237-238 °C[2][6] | ~235-237 °C | Indicates good thermal stability for a range of reaction conditions. |

| pKa (Predicted) | ~10.6 (piperidine N), ~10.8 (primary N) | ~10.8 (primary N) | ~10.4 (piperidine N), ~10.7 (primary N) | The basic centers are critical for salt formation (improving solubility and crystallinity) and for ionic interactions with biological targets. |

| logP (Predicted) | -0.4 | 1.5 | 1.8 | The N-Boc and N-butyl groups systematically increase lipophilicity, a key parameter for tuning ADME properties. |

Synthesis and Chemical Reactivity

While this compound can be synthesized through various routes, a common and practical approach involves the N-alkylation of a more readily available precursor, such as 4-(aminomethyl)piperidine or its N-Boc protected form. The primary amine is the molecule's key center for synthetic diversification.

Core Reactivity: The Aminomethyl Handle

The exocyclic primary amine is a potent nucleophile, enabling a suite of reliable and high-yielding chemical transformations.

Caption: Common bond-forming reactions utilizing the primary amine.

Detailed Experimental Protocols

This is arguably the most common reaction, linking the building block to a carboxylic acid-containing fragment.

-

Acid Activation: In a nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a peptide coupling agent such as HATU (1.1 eq) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA, 2.5 eq).

-

Stirring: Stir the mixture at room temperature for 20-30 minutes. The formation of the activated ester can be monitored by LC-MS.

-

Amine Addition: Add a solution of this compound (1.05 eq) to the activated acid mixture.

-

Reaction Monitoring: Continue stirring at room temperature for 4-12 hours. Monitor the reaction for the disappearance of the starting materials by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.

-

Expertise & Causality: HATU is selected for its high efficiency and low rate of epimerization when coupling chiral carboxylic acids. DIPEA is a sterically hindered, non-nucleophilic base that effectively scavenges the acid byproduct without competing in the coupling reaction.

This protocol forges a C-N bond, leading to a more flexible secondary amine linker.

-

Imine Formation: Dissolve the aldehyde or ketone (1.0 eq) and this compound (1.0 eq) in an appropriate solvent such as 1,2-dichloroethane (DCE). A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Reduction: After stirring for 1 hour at room temperature, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.

-

Work-up and Purification: Quench the reaction carefully by adding saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

-

Trustworthiness: This protocol represents a self-validating system. Sodium triacetoxyborohydride is a mild and selective reducing agent that is stable in anhydrous acidic conditions, allowing for a convenient one-pot procedure where the imine is formed and reduced in situ. This minimizes side reactions compared to stronger reducing agents like sodium borohydride.

Applications in Medicinal Chemistry

The structural features of this compound make it a powerful tool for addressing common challenges in drug discovery. It is frequently used as a precursor or key intermediate in the synthesis of complex therapeutic agents.[2][7][8]

Modulating Physicochemical Properties for Improved ADME

-

Solubility Enhancement: The basic piperidine nitrogen (pKa ~10.4) readily forms salts with pharmaceutically acceptable acids. This is a standard and highly effective strategy to improve the aqueous solubility and dissolution rate of a drug candidate, which is often a prerequisite for oral bioavailability.

-

Lipophilicity Tuning: The N-butyl group provides a significant contribution to the molecule's lipophilicity. This allows chemists to systematically tune the overall logP of a final compound to strike the optimal balance between aqueous solubility and membrane permeability, a key determinant of drug absorption and distribution.

Case Study: A Scaffold for GPCR and Kinase Inhibitors

The piperidine scaffold is a common feature in ligands for G-protein coupled receptors (GPCRs) and kinase inhibitors.

-

GPCR Ligands: The positively charged piperidine nitrogen can form a critical salt bridge with a conserved acidic residue (e.g., aspartic acid) in the binding pocket of many amine-binding GPCRs. The N-butyl group can simultaneously occupy a nearby hydrophobic pocket, enhancing binding affinity.

-

Kinase Inhibitors: In many kinase inhibitors, the core of the molecule binds to the ATP-binding site. The this compound moiety is often attached as a "solubilizing tail" that projects out into the solvent-exposed region, improving the overall solubility of the compound without interfering with the key binding interactions at the hinge region.

Caption: How different parts of the scaffold interact with a target protein.

Emerging Roles in Materials Science

The utility of this building block is not confined to pharmaceuticals. Its distinct functional groups make it a candidate for specialized applications in materials science.

-

Polymer Synthesis: It can serve as a trifunctional amine in the synthesis of linear poly(amido amine)s, which are explored for creating micelles for controlled drug delivery.

-